molecular formula C9H13Cl2N5O2 B2883745 Methyl 2-(2-aminoethyl)-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate dihydrochloride CAS No. 2413866-71-2

Methyl 2-(2-aminoethyl)-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate dihydrochloride

Cat. No.: B2883745
CAS No.: 2413866-71-2
M. Wt: 294.14
InChI Key: MCTRELZNRTUKFA-UHFFFAOYSA-N
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Description

Methyl 2-(2-aminoethyl)-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate dihydrochloride is a heterocyclic compound that features a triazolo-pyrimidine core

Safety and Hazards

The compound has been classified with the signal word “Warning” and hazard statements H315, H319, H335 . These statements indicate that the compound may cause skin irritation, serious eye irritation, and may cause respiratory irritation .

Future Directions

The [1,2,4]triazolo[1,5-a]pyrimidines (TPs) family, which this compound is a part of, has aroused the interest of researchers due to its significant biological activities in a variety of domains, such as herbicidal, antifungal, antimalarial, antiviral, cardiovascular vasodilators, anti-inflammatory, analgesic, and anticancer . Therefore, the future directions of this compound could involve further exploration of these biological activities and potential applications in agriculture and medicinal chemistry .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 2-(2-aminoethyl)-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate typically involves the condensation of 1,2,4-triazole derivatives with pyrimidine precursors. One common method includes the reaction of enaminonitriles with benzohydrazides under microwave irradiation, which facilitates a catalyst-free and eco-friendly synthesis . Another approach involves the annulation of pyrimidine moieties to triazole rings through the condensation of hydrazides with aminopyrimidine Schiff bases under mild oxidation conditions .

Industrial Production Methods

Industrial production of this compound may leverage scalable microwave-assisted synthesis due to its efficiency and eco-friendliness. The use of enaminonitriles and benzohydrazides in a tandem reaction under microwave conditions allows for high yields and functional group tolerance .

Chemical Reactions Analysis

Types of Reactions

Methyl 2-(2-aminoethyl)-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include N-oxides, dihydro derivatives, and various substituted triazolo-pyrimidines, depending on the reagents and conditions used.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methyl 2-(2-aminoethyl)-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate is unique due to its specific structural features that enable potent CDK2 inhibition and neuroprotective effects. Its ability to undergo various chemical reactions and form diverse derivatives further enhances its versatility in scientific research.

Properties

IUPAC Name

methyl 2-(2-aminoethyl)-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate;dihydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11N5O2.2ClH/c1-16-8(15)6-4-11-9-12-7(2-3-10)13-14(9)5-6;;/h4-5H,2-3,10H2,1H3;2*1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NGTXULQOVNRZQD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CN2C(=NC(=N2)CCN)N=C1.Cl.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H13Cl2N5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

294.14 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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